Urea, N,N'-dinitro-
Overview
Description
Urea, N,N’-dinitro- is a chemical compound that belongs to the class of nitro derivatives of urea It is characterized by the presence of two nitro groups attached to the nitrogen atoms of the urea molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N’-dinitro- typically involves the nitration of N,N’-dialkyl substituted ureas. This process is highly exothermic and requires careful control of reaction conditions to ensure safety and high yield. The nitration can be carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction is usually performed in microreactors to achieve better temperature control and minimize the risk of hazardous reactions .
Industrial Production Methods: In industrial settings, the production of Urea, N,N’-dinitro- involves the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of microreactors allows for efficient mixing of reactants and precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Urea, N,N’-dinitro- undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The hydrolysis of Urea, N,N’-dinitro- in aqueous solutions results in the formation of nitramide.
Reduction: Urea, N,N’-dinitro- can be reduced to form corresponding amines or other nitrogen-containing compounds.
Substitution: The compound can also undergo substitution reactions with bases to form acid or neutral salts.
Major Products Formed:
Nitramide: Formed through hydrolysis.
4-Nitrosemicarbazide: Formed through reaction with hydrazine.
N-Hydroxy-N’-nitrourea: Formed through reaction with hydroxylamine.
Scientific Research Applications
Urea, N,N’-dinitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Urea, N,N’-dinitro- involves its interaction with various molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. For example, during hydrolysis, the nitro groups facilitate the formation of nitramide, which can further undergo decomposition to produce reactive intermediates . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
- N,N’-Dimethyl-N,N’-dinitro-urea
- N,N’-Diethyl-N,N’-dinitro-urea
- N,N’-Dinitro-thiourea
Comparison: Urea, N,N’-dinitro- is unique due to its specific structure and reactivity. Compared to other similar compounds, it exhibits distinct chemical properties, such as higher reactivity in hydrolysis and reduction reactions . Its ability to form stable nitramide and other nitrogen-containing products makes it valuable for various applications in chemistry and industry .
Properties
IUPAC Name |
1,3-dinitrourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4O5/c6-1(2-4(7)8)3-5(9)10/h(H2,2,3,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNECAQOEHMAUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N[N+](=O)[O-])N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446324 | |
Record name | Urea, N,N'-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176501-96-5 | |
Record name | Urea, N,N'-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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